molecular formula C9H7NO B14232541 Quinolin-3(5H)-one CAS No. 727650-98-8

Quinolin-3(5H)-one

Cat. No.: B14232541
CAS No.: 727650-98-8
M. Wt: 145.16 g/mol
InChI Key: BUYDAPBEKKVUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-3(5H)-one is a heterocyclic aromatic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, characterized by a nitrogen atom in the ring structure and a ketone group at the third position. This compound is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-3(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone with formic acid under reflux conditions. Another method includes the use of 2-aminobenzamide and acetic anhydride, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with functional groups like halogens, alkyl, and nitro groups .

Scientific Research Applications

Quinolin-3(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: this compound derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-3(5H)-one and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. Others may act as enzyme inhibitors or receptor agonists/antagonists, modulating specific biochemical pathways .

Comparison with Similar Compounds

Quinolin-3(5H)-one can be compared with other similar compounds such as quinoline, isoquinoline, and quinazoline:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

727650-98-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

5H-quinolin-3-one

InChI

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-2,4-6H,3H2

InChI Key

BUYDAPBEKKVUQH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=CC(=O)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.